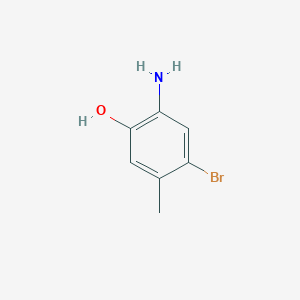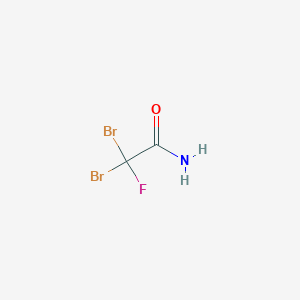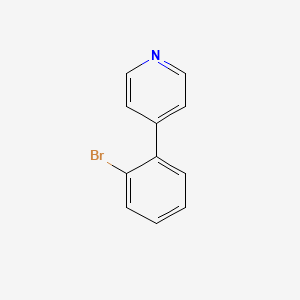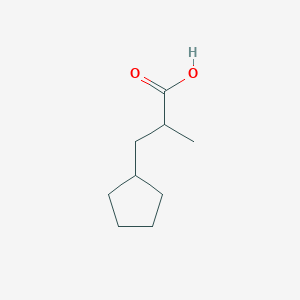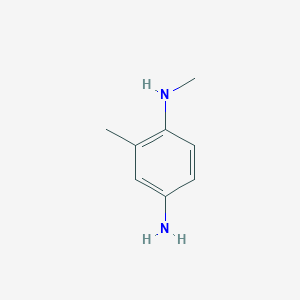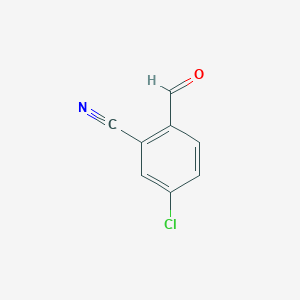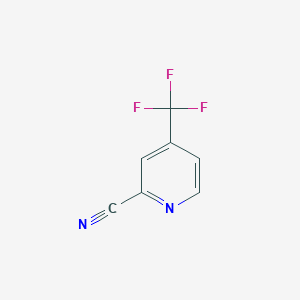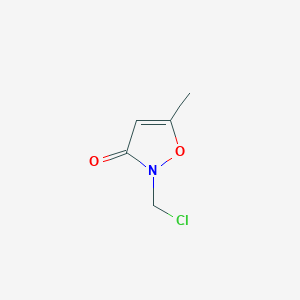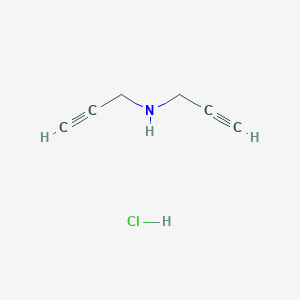
2-(Methylamino)cyclohexanone hydrochloride
Descripción general
Descripción
2-(Methylamino)cyclohexanone hydrochloride is a compound with the linear formula C14H20ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is also known as ketamine, a phencyclidine derivative, and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor .
Synthesis Analysis
Ketamine is synthesized in a process involving several steps. The cyclohexanone is made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gives the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .Molecular Structure Analysis
The molecular structure of 2-(Methylamino)cyclohexanone hydrochloride consists of a cyclohexamine unit with an aryl moiety, typically a phenyl ring, attached to the same atom to which the amine group is linked . The molecular weight of the compound is 127.18 g/mol .Chemical Reactions Analysis
Ketamine undergoes hepatic biotransformation through the cytochrome P450, especially involving the isoenzymes 3A4 and 2B6 . It is first N-demethylated to active metabolite norketamine . Different minor pathways have been described, namely hydroxylation of the cyclohexanone ring of ketamine and norketamine, and further conjugation with glucuronic acid to increase renal excretion .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Methylamino)cyclohexanone hydrochloride include a molecular weight of 127.18 g/mol . It is a lipid-soluble molecule with a dissociation constant near to physiologic pH .Aplicaciones Científicas De Investigación
Anesthetic Applications in Veterinary Medicine
Ketamine, chemically known as 2-(Methylamino)cyclohexanone hydrochloride, has been widely studied for its anesthetic properties in veterinary medicine. Shucard, Andrew, and Beauford (1975) explored its use in guinea pigs, finding it effective for producing surgical anesthesia when combined with Acepromazine Maleate (Shucard, Andrew, & Beauford, 1975). Similarly, Jawaleicar, Jawalekar, and Mathur (1972) investigated the effects of Ketamine on isolated murine myometrial activity, highlighting its unique anesthetic characteristics (Jawaleicar, Jawalekar, & Mathur, 1972).
Synthesis and Chemical Analysis
Research has also focused on the synthesis and chemical analysis of Ketamine. Blackburn and Ober (1967) described the preparation and characterization of tritium-labelled 2-(o-chlorophenyl)-2-(methylamino) cyclohexanone hydrochloride, providing insights into its chemical structure (Blackburn & Ober, 1967). In 2008, Hakey, Ouellette, Zubieta, and Korter detailed the crystal structure of the compound, offering a deeper understanding of its molecular configuration (Hakey, Ouellette, Zubieta, & Korter, 2008).
Potential Therapeutic Applications
Several studies have explored potential therapeutic applications beyond anesthesia. For instance, research by Dimmock, Sidhu, Quail, Jia, Duffy, Reid, Kirkpatrick, Zhu, and Fletcher (1992) examined the synthesis and cytotoxic evaluation of Ketamine analogs, demonstrating their potential in cancer therapy (Dimmock et al., 1992). Similarly, Rakesh P. N. Roshan (2018) synthesized derivatives of the compound and evaluated their antibacterial and antifungal activities, highlighting its potential in addressing infectious diseases (Roshan, 2018).
Mecanismo De Acción
Target of Action
The primary target of 2-(Methylamino)cyclohexanone hydrochloride, also known as ketamine, is the N-methyl-D-aspartate (NMDA) receptor . This compound functions primarily as an antagonist of the NMDA receptor . It has no affinity for gamma-aminobutyric acid receptors in the central nervous system .
Mode of Action
2-(Methylamino)cyclohexanone hydrochloride interacts with its targets by non-competitive antagonism at the NMDA receptor Ca2+ channel pore . This NMDA channel block is the primary mechanism of the anesthetic and analgesic action of 2-(Methylamino)cyclohexanone hydrochloride .
Biochemical Pathways
The antagonism of the NMDA receptor by 2-(Methylamino)cyclohexanone hydrochloride affects the glutamatergic synaptic transmission, which is involved in memory, learning, and synaptic plasticity . This compound also enhances the descending inhibiting serotoninergic pathway .
Pharmacokinetics
2-(Methylamino)cyclohexanone hydrochloride undergoes oxidative metabolism, mainly to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . Due to extensive first-pass metabolism, its oral bioavailability is poor, making it vulnerable to pharmacokinetic drug interactions . Sublingual and nasal formulations of this compound are being developed, which produce rapid maximum plasma concentrations with relatively high bioavailability .
Result of Action
The molecular and cellular effects of 2-(Methylamino)cyclohexanone hydrochloride’s action include hemodynamically stable anesthesia via central sympathetic stimulation without affecting respiratory function . It also has neuroprotective properties and may reduce opioid consumption and chronic postsurgical pain after specific surgical procedures . Furthermore, it has rapid-acting antidepressant effects, which may be useful in treating therapy-resistant depressive patients .
Action Environment
Environmental factors such as the method of administration can influence the action, efficacy, and stability of 2-(Methylamino)cyclohexanone hydrochloride. For instance, nasal administration produces rapid maximum plasma concentrations with relatively high bioavailability . Safety issues in long-term use are yet to be resolved .
Safety and Hazards
The safety data sheet for 2-(Methylamino)cyclohexanone hydrochloride indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
Propiedades
IUPAC Name |
2-(methylamino)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVOXXOULSAUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



